5,5-Dimethyl-2,2-dioxooxathiol-4-amine
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Overview
Description
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide is a chemical compound known for its unique structure and properties It is a derivative of oxathiol, characterized by the presence of an amino group and two methyl groups attached to the oxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-5-methyl-5H-1,2-oxathiole 2,2-dioxide with an amine source to introduce the amino group . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-dioxide: A precursor in the synthesis of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide.
Metalaxyl-M: An agricultural fungicide that shares structural similarities with the compound.
Uniqueness
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
195370-97-9 |
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Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.2 g/mol |
IUPAC Name |
5,5-dimethyl-2,2-dioxooxathiol-4-amine |
InChI |
InChI=1S/C5H9NO3S/c1-5(2)4(6)3-10(7,8)9-5/h3H,6H2,1-2H3 |
InChI Key |
ILDNNQQRGDZACU-UHFFFAOYSA-N |
SMILES |
CC1(C(=CS(=O)(=O)O1)N)C |
Canonical SMILES |
CC1(C(=CS(=O)(=O)O1)N)C |
Synonyms |
5H-1,2-Oxathiol-4-amine, 5,5-dimethyl-, 2,2-dioxide |
Origin of Product |
United States |
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